molecular formula C16H18N8 B2696150 3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2415622-71-6

3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2696150
CAS No.: 2415622-71-6
M. Wt: 322.376
InChI Key: IUBUBSVWIMGDEM-UHFFFAOYSA-N
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Description

3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that contains pyridazine, pyrazole, and piperazine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step proceduresThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings .

Scientific Research Applications

3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    3-(4-pyridyl)-1H-pyrazole: Contains a pyrazole ring similar to the target compound.

    4-(2-methylpyrimidin-4-yl)piperazine: Shares the piperazine and pyrimidine moieties.

    6-(1H-pyrazol-1-yl)pyridazine: Contains the pyridazine and pyrazole rings.

Uniqueness

3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-methyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-13-17-7-5-14(19-13)22-9-11-23(12-10-22)15-3-4-16(21-20-15)24-8-2-6-18-24/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBUBSVWIMGDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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